molecular formula C13H23NO3 B12571513 N-Undec-2-enoylglycine CAS No. 192067-84-8

N-Undec-2-enoylglycine

Cat. No.: B12571513
CAS No.: 192067-84-8
M. Wt: 241.33 g/mol
InChI Key: LGTBSXHYVAETTG-UHFFFAOYSA-N
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Description

N-Undec-2-enoylglycine is a chemical compound with the molecular formula C13H23NO3. It is also known as undecylenoyl glycine. This compound is characterized by the presence of an unsaturated fatty acid chain attached to a glycine molecule. It has applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Undec-2-enoylglycine can be synthesized through the reaction of undecylenic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of undecylenic acid and the amino group of glycine. The reaction is carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Undec-2-enoylglycine undergoes various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated amides.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-Undec-2-enoylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the formulation of cosmetics and personal care products due to its skin-conditioning properties.

Mechanism of Action

The mechanism of action of N-Undec-2-enoylglycine involves its interaction with cellular membranes. The unsaturated fatty acid chain can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the glycine moiety can interact with proteins and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

    Undecylenic acid: Shares the same fatty acid chain but lacks the glycine moiety.

    Undecylenoyl phenylalanine: Similar structure but with phenylalanine instead of glycine.

    Undecenoic acid: Another unsaturated fatty acid with similar properties.

Uniqueness: N-Undec-2-enoylglycine is unique due to the presence of both an unsaturated fatty acid chain and a glycine moiety. This combination imparts distinct chemical and biological properties, making it versatile for various applications.

Properties

CAS No.

192067-84-8

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

2-(undec-2-enoylamino)acetic acid

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h9-10H,2-8,11H2,1H3,(H,14,15)(H,16,17)

InChI Key

LGTBSXHYVAETTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(=O)NCC(=O)O

Origin of Product

United States

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